3-(3-Quinolinyl)aniline
Overview
Description
3-(3-Quinolinyl)aniline is a chemical compound with the molecular formula C15H12N2 . It is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline and its derivatives have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Several methods have been developed over the decades for the synthesis of quinoline derivatives. These include classical methods and efficient methods that reduce reaction time with increased yield . For instance, Upadhyay et al. synthesized 2-substituted quinoline derivatives by a one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to an aniline group . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives can be synthesized through various chemical reactions. For example, the Skraup/Doebner–von Miller quinoline synthesis involves the reaction of aniline and glycerine in the presence of a strong acid and an oxidant .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-quinolin-3-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUODYRDLFIKXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310021 | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176032-72-7 | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=176032-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Quinolinyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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